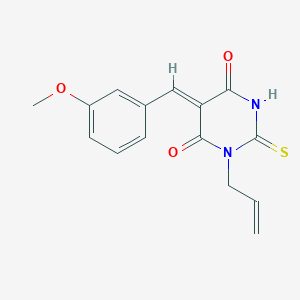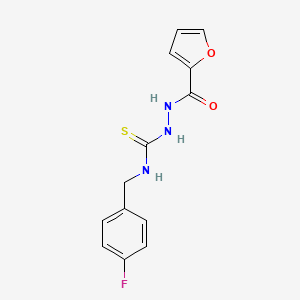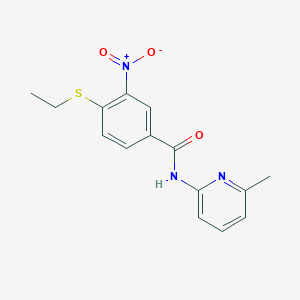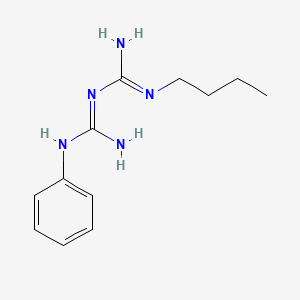
N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as CGP 48506, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of glycine receptor antagonists and has been shown to have a wide range of biochemical and physiological effects. In
Mecanismo De Acción
CGP 48506 acts as a competitive antagonist of the glycine receptor. The glycine receptor is a ligand-gated ion channel that is important for inhibitory neurotransmission in the central nervous system. By blocking the glycine receptor, CGP 48506 reduces the inhibitory tone in the brain, leading to its various physiological effects.
Biochemical and Physiological Effects:
CGP 48506 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. It has also been shown to reduce anxiety-like behavior in animal models of anxiety. Additionally, it has been shown to have analgesic effects in animal models of neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CGP 48506 has several advantages as a research tool. It has a high affinity for the glycine receptor, making it a potent antagonist. It is also relatively selective for the glycine receptor, meaning that it has minimal effects on other neurotransmitter systems. However, CGP 48506 also has limitations as a research tool. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, it has a short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for research on CGP 48506. One area of interest is its potential use in the treatment of schizophrenia. CGP 48506 has been shown to reduce the positive symptoms of schizophrenia in animal models, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is its potential use in the treatment of neuropathic pain. CGP 48506 has been shown to have analgesic effects in animal models, and further research is needed to determine its potential as a pain medication. Additionally, further research is needed to optimize the synthesis and formulation of CGP 48506 for use in vivo.
Métodos De Síntesis
The synthesis of CGP 48506 involves a multi-step process that starts with the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This intermediate is then reacted with phenylsulfonamide to form N-(2-chlorophenyl)-N-(phenylsulfonyl)acetamide. The final step involves the reaction of N-(2-chlorophenyl)-N-(phenylsulfonyl)acetamide with glycine to form CGP 48506.
Aplicaciones Científicas De Investigación
CGP 48506 has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. It has also been studied for its potential use in the treatment of schizophrenia, Alzheimer's disease, and neuropathic pain.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-2-chloroanilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c15-12-8-4-5-9-13(12)17(10-14(16)18)21(19,20)11-6-2-1-3-7-11/h1-9H,10H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUAVFNBHJDDAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5780891.png)


![methyl 2-methyl-3-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5780910.png)

![3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5780921.png)
![2-amino-4-(2,4-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5780925.png)


![4-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5780941.png)

![methyl 2-({[(2-fluorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate](/img/structure/B5780957.png)
![allyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5780967.png)
![2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline](/img/structure/B5780980.png)